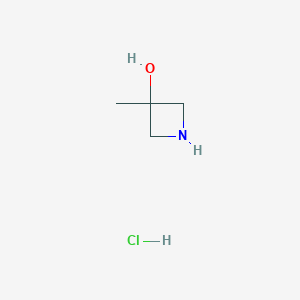

3-methylazetidin-3-ol Hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

3-methylazetidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-4(6)2-5-3-4;/h5-6H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAZZOCWAJWPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468265 | |

| Record name | 3-methylazetidin-3-ol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124668-46-8 | |

| Record name | 3-methylazetidin-3-ol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylazetidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylazetidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylazetidin-3-ol (B1365027) hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its strained four-membered ring structure and functional groups make it a valuable building block for the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, and an exploration of its applications in the synthesis of bioactive molecules.

Chemical and Physical Properties

3-Methylazetidin-3-ol hydrochloride is a white to off-white solid.[1] While specific experimentally determined physical properties such as melting and boiling points are not widely published, its hydrochloride salt form suggests increased stability and solubility in aqueous solutions compared to the free base.[2] The key identification and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 124668-46-8 | [1][3] |

| Molecular Formula | C₄H₁₀ClNO | [1] |

| Molecular Weight | 123.58 g/mol | [1] |

| IUPAC Name | 3-methylazetidin-3-ol;hydrochloride | |

| Synonyms | 3-Hydroxy-3-methylazetidine hydrochloride, 3-Methyl-3-azetidinol hydrochloride | [4] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically >95.0% or ≥97.0% | [1][4] |

| Storage | Store at room temperature | [1] |

Synthesis and Characterization

Representative Experimental Protocol: Synthesis of N-protected 3-methylazetidin-3-ol

The synthesis of 3-methylazetidin-3-ol typically involves the construction of the azetidine (B1206935) ring from an appropriate precursor, followed by deprotection. A common strategy is the intramolecular cyclization of an amino alcohol derivative.

Step 1: Synthesis of the N-protected amino alcohol precursor

-

To a solution of a suitable N-protected amine (e.g., N-benzylamine or a Boc-protected amine) in a suitable solvent such as methanol (B129727) or isopropanol, add 1-chloro-2-methyl-2,3-epoxypropane at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting N-protected amino alcohol by column chromatography on silica (B1680970) gel.

Step 2: Intramolecular cyclization to form the azetidine ring

-

Dissolve the purified N-protected amino alcohol in a suitable high-boiling solvent such as toluene (B28343) or xylene.

-

Add a base, for example, sodium hydride or potassium tert-butoxide, portion-wise at 0 °C.

-

Heat the reaction mixture to reflux (typically 80-120 °C) for 4-8 hours.

-

Monitor the cyclization by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-protected 3-methylazetidin-3-ol.

Step 3: Deprotection and formation of the hydrochloride salt

-

Dissolve the crude N-protected 3-methylazetidin-3-ol in a suitable solvent like methanol or ethyl acetate.

-

For an N-benzyl protecting group, perform hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. For a Boc-protecting group, treat with a strong acid such as trifluoroacetic acid or hydrochloric acid in an appropriate solvent.

-

After the deprotection is complete (monitored by TLC or LC-MS), filter off the catalyst (if used).

-

To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to afford this compound.

Synthesis Workflow Diagram

Characterization Data

| Technique | Expected Features |

| 1H NMR | Signals corresponding to the methyl group protons (singlet), the non-equivalent methylene (B1212753) protons of the azetidine ring (multiplets), the hydroxyl proton (broad singlet), and the amine proton (broad singlet, downfield shifted in the hydrochloride salt). |

| 13C NMR | Signals for the methyl carbon, the two methylene carbons of the azetidine ring, and the quaternary carbon bearing the hydroxyl group. |

| FTIR | Characteristic absorption bands for O-H stretching (broad), N-H stretching (in the hydrochloride salt), C-H stretching, and C-N stretching. |

| Mass Spec. | The mass spectrum would be expected to show the molecular ion peak for the free base (C₄H₉NO) or a fragment corresponding to the loss of a hydroxyl group or methyl group. |

Applications in Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly for the development of kinase inhibitors.[5] The azetidine ring is a "privileged scaffold" in medicinal chemistry as it can introduce conformational rigidity and improve physicochemical properties such as solubility and metabolic stability.

Role as a Building Block in Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 3-methylazetidin-3-ol moiety can be incorporated into inhibitor scaffolds to interact with specific residues in the kinase active site. The methyl group can provide steric bulk to probe hydrophobic pockets, while the hydroxyl group can act as a hydrogen bond donor or acceptor.

Logical Relationship Diagram

While specific, publicly disclosed drug candidates that explicitly use this compound as a starting material are not extensively documented, the azetidin-3-ol (B1332694) scaffold is present in numerous patented kinase inhibitors. Its application allows for the fine-tuning of a drug candidate's selectivity and pharmacokinetic profile.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is considered hazardous. The following table summarizes the key hazard information.

| Hazard Category | GHS Classification |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) |

| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) |

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical attention.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules, particularly in the field of kinase inhibitor drug discovery. Its unique structural features provide medicinal chemists with a tool to modulate the properties of drug candidates. While detailed public information on its synthesis and direct biological activity is limited, its importance as a synthetic intermediate is well-established within the pharmaceutical industry. Researchers and drug development professionals working with this compound should adhere to strict safety protocols due to its hazardous nature.

References

In-Depth Technical Guide: 3-Methylazetidin-3-ol Hydrochloride (CAS No. 124668-46-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylazetidin-3-ol (B1365027) hydrochloride is a heterocyclic organic compound featuring a four-membered azetidine (B1206935) ring. This structure is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. The azetidine scaffold imparts unique conformational constraints and physicochemical properties, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities, with a focus on its relevance to researchers and scientists in the field of drug development.

Physicochemical Properties

| Property | Value | Source/Notes |

| CAS Number | 124668-46-8 | |

| Molecular Formula | C₄H₁₀ClNO | [1] |

| Molecular Weight | 123.58 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥97.0% | [1] |

| Melting Point | 85-90 °C (for Azetidin-3-ol HCl) | Estimated based on the closely related analog. |

| Solubility | Soluble in water, DMSO, and methanol. | Based on data for Azetidin-3-ol hydrochloride.[2] |

| Storage | Store at room temperature. | [1] |

Synthesis of 3-Methylazetidin-3-ol Hydrochloride: A Detailed Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process starting from a commercially available N-protected azetidin-3-one. The key step involves the nucleophilic addition of a methyl group to the ketone functionality using an organometallic reagent, followed by deprotection and salt formation. The following protocol is a representative procedure based on established chemical transformations.

Experimental Workflow

Step 1: Synthesis of 1-Boc-3-methylazetidin-3-ol

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, under an inert atmosphere of argon or nitrogen, place a solution of 1-Boc-azetidin-3-one (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

-

Grignard Addition: Cool the solution to -78 °C using a dry ice/acetone bath. To the dropping funnel, add a solution of methylmagnesium bromide (1.2 equivalents) in THF. Add the Grignard reagent dropwise to the stirred solution of the ketone over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride at -78 °C.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-methylazetidin-3-ol.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

Step 2: Synthesis of this compound

-

Deprotection: Dissolve the purified 1-Boc-3-methylazetidin-3-ol (1 equivalent) in a minimal amount of anhydrous dioxane or diethyl ether.

-

Salt Formation: To this solution, add a solution of hydrogen chloride (1.5 equivalents) in dioxane (e.g., 4 M solution) dropwise with stirring at room temperature.

-

Precipitation and Isolation: A white precipitate of this compound should form. Continue stirring for 1-2 hours to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited in publicly available literature, the broader class of azetidine derivatives has shown significant promise, particularly in the field of neuroscience. Research on structurally related compounds provides valuable insights into the potential therapeutic applications of this molecule.

Neuroprotective Effects of Azetidine Derivatives

Studies on various 3-substituted azetidine derivatives have demonstrated potent neuroprotective effects in models of neurodegenerative diseases and ischemic brain injury. For instance, the azetidine derivative KHG26792 has been shown to protect against brain ischemia/reperfusion injury by exerting anti-inflammatory and antioxidant effects.[3][4] These effects are mediated, in part, through the modulation of key signaling pathways involved in cell survival and inflammation.

Modulation of the Akt/NF-κB Signaling Pathway

A crucial mechanism underlying the neuroprotective effects of some azetidine derivatives involves the upregulation of the protein kinase B (Akt) signaling pathway and the subsequent inhibition of the nuclear factor-kappa B (NF-κB) pathway.

-

Akt Pathway Activation: The Akt pathway is a central regulator of cell survival, proliferation, and apoptosis. Activation of Akt, through phosphorylation, promotes neuronal survival by inhibiting pro-apoptotic proteins and activating pro-survival transcription factors.

-

NF-κB Pathway Inhibition: NF-κB is a key transcription factor that orchestrates inflammatory responses. In the context of neuroinflammation, chronic activation of NF-κB in glial cells (microglia and astrocytes) leads to the production of pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage. By inhibiting the translocation of NF-κB to the nucleus, certain azetidine derivatives can suppress this inflammatory cascade.

The diagram below illustrates the proposed signaling pathway through which a 3-substituted azetidine derivative may exert its neuroprotective effects.

Conclusion

This compound is a valuable building block for the development of novel therapeutic agents. Its synthesis is achievable through established organic chemistry methodologies, and the broader class of azetidine derivatives exhibits promising biological activities, particularly in the context of neuroprotection. The modulation of the Akt/NF-κB signaling pathway represents a key mechanism through which these compounds may exert their therapeutic effects. Further research into the specific biological profile of this compound is warranted to fully elucidate its potential as a drug candidate. This technical guide provides a foundational resource for researchers and scientists working with this and related compounds in their drug discovery and development endeavors.

References

physical and chemical properties of 3-methylazetidin-3-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylazetidin-3-ol (B1365027) hydrochloride is a heterocyclic organic compound belonging to the azetidine (B1206935) class. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by available spectral data. The document details a known synthetic route and highlights its significance as a key intermediate in the synthesis of various pharmaceutical compounds. While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, the broader therapeutic relevance of the azetidine scaffold is discussed. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

3-Methylazetidin-3-ol hydrochloride presents as a white to off-white solid.[1][2] It is recognized as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H10ClNO | [1][5] |

| Molecular Weight | 123.58 g/mol | [1][5] |

| CAS Number | 124668-46-8 | [5][6] |

| Appearance | White to off-white solid | [1][2] |

| Purity | ≥97.0% | [1] |

| Water Content (Karl Fischer) | 0.16% | [1] |

| Storage Conditions | Store under inert gas (nitrogen or argon) at 2-8°C. Can be stored at room temperature for up to 3 years. For long-term storage in solvent, -80°C is recommended for up to 2 years. | [1][2][6] |

Spectral Data

A certificate of analysis for this compound indicates that its ¹H NMR and Mass Spectrometry (MS) data are consistent with its chemical structure. While the detailed spectra are not publicly available, this confirmation provides a degree of confidence in the compound's identity.

Table 2: Spectral Data for this compound

| Technique | Data | Source |

| ¹H NMR | Consistent with structure | [1] |

| Mass Spectrometry | Consistent with structure | [1] |

Note: Detailed spectral data with peak assignments for ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry are not available in the public domain.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature, the synthesis of analogous azetidine derivatives is well-documented in patent literature. These methods generally involve the cyclization of an appropriate amino alcohol precursor.

For instance, a general method for preparing azetidine derivatives involves the reaction of an N-protected 3-aminopropan-1,2-diol with a sulfonyl chloride to facilitate ring closure, followed by deprotection. Another approach involves the reaction of an appropriate amine with an epihalohydrin.

A plausible synthetic workflow for 3-methylazetidin-3-ol could involve the reaction of a suitable protected aminoepoxide with a methyl organometallic reagent, followed by deprotection and salt formation with hydrochloric acid.

Below is a generalized experimental workflow for the synthesis of a substituted azetidin-3-ol (B1332694) derivative, which could be adapted for 3-methylazetidin-3-ol.

Caption: Generalized synthetic workflow for a substituted azetidin-3-ol.

Biological Activity and Applications in Drug Development

Currently, there is a lack of specific information in the scientific literature regarding the biological activity or signaling pathways directly associated with this compound. Its primary role appears to be that of a chemical intermediate in the synthesis of more complex pharmaceutical agents.[3][4]

The azetidine scaffold, however, is a privileged structure in medicinal chemistry, known to be a component in a variety of biologically active compounds. Azetidine derivatives have been investigated for a wide range of therapeutic applications, including as:

-

Antibacterial and Antifungal Agents: The four-membered ring of azetidin-2-ones (β-lactams) is a cornerstone of many antibiotics.[3]

-

Enzyme Inhibitors: Various azetidine derivatives have been synthesized and evaluated as inhibitors of enzymes such as chymase.

-

Dopamine (B1211576) Antagonists: Certain azetidine derivatives have shown affinity for dopamine receptors.[7]

-

GABA Uptake Inhibitors: Azetidine-based compounds have been explored as inhibitors of GABA transporters, which could have implications for neurological disorders.[8]

-

Anti-inflammatory Agents: Some azetidine-containing molecules have demonstrated anti-inflammatory properties.[7]

The incorporation of the 3-methyl-3-hydroxyazetidine moiety into larger molecules can influence their physicochemical properties, such as solubility and lipophilicity, and can provide a rigid scaffold to orient other functional groups for optimal interaction with biological targets.

The logical relationship for its application in drug discovery is outlined below:

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a valuable building block for medicinal chemists and drug development professionals. While comprehensive data on its physical properties and specific biological activities are limited, its structural features make it an attractive starting material for the synthesis of novel therapeutic agents. The broader family of azetidine derivatives has shown significant promise across various disease areas, suggesting that compounds derived from this compound may hold untapped therapeutic potential. Further research is warranted to fully elucidate the properties of this compound and to explore its applications in the development of new medicines.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | 124668-46-8 [amp.chemicalbook.com]

- 3. iipseries.org [iipseries.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 124668-46-8 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship [pubmed.ncbi.nlm.nih.gov]

3-methylazetidin-3-ol hydrochloride molecular weight and formula

This technical guide provides a comprehensive overview of the chemical properties and synthetic considerations for 3-methylazetidin-3-ol (B1365027) hydrochloride, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.

Core Chemical Properties

3-Methylazetidin-3-ol hydrochloride is a heterocyclic compound belonging to the azetidine (B1206935) class. Its structure, featuring a four-membered nitrogen-containing ring with a hydroxyl and a methyl group at the 3-position, makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C4H10ClNO | [1][2][3] |

| Molecular Weight | 123.58 g/mol | [1][2][3] |

| CAS Number | 124668-46-8 | [1][2][3][4] |

| Appearance | White to off-white solid | [3] |

Synthetic Protocols

Detailed, publicly available experimental protocols for the direct synthesis of this compound are limited. However, based on established synthetic routes for analogous azetidine derivatives, a generalizable synthetic strategy can be proposed. The synthesis of 3-substituted azetidin-3-ols often involves the cyclization of an appropriately substituted aminopropanol (B1366323) precursor.

A plausible synthetic pathway for 3-methylazetidin-3-ol would likely start from a protected amino alcohol. The key step involves an intramolecular cyclization to form the strained azetidine ring. The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid.

It is important to note that specific reaction conditions, such as the choice of protecting groups, cyclization agents, solvents, and temperature, would require careful optimization for this particular molecule. Researchers should consult the broader chemical literature on azetidine synthesis for detailed experimental guidance. For instance, methods for preparing related compounds like 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol hydrochloride and 3-hydroxyazetidine hydrochloride have been patented and can serve as a starting point for developing a specific protocol.[5][6][7]

Logical Workflow for Generalized Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of a 3-substituted azetidin-3-ol (B1332694) hydrochloride, such as this compound.

Caption: Generalized synthetic workflow for 3-substituted azetidin-3-ol hydrochloride.

Applications in Drug Development

As a chemical intermediate, this compound is utilized in the synthesis of a variety of active pharmaceutical ingredients (APIs).[8] The azetidine motif is a desirable feature in medicinal chemistry as it can impart favorable physicochemical properties to a drug candidate, such as improved metabolic stability, aqueous solubility, and three-dimensional diversity. The presence of the hydroxyl and methyl groups provides handles for further chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs.

References

- 1. This compound [chembk.com]

- 2. This compound [acrospharma.co.kr]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | 124668-46-8 [chemicalbook.com]

- 5. US8207355B2 - Method for preparing azetidine derivatives - Google Patents [patents.google.com]

- 6. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 7. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

The Biological Versatility of Substituted Azetidin-3-ols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azetidine (B1206935) scaffold, a four-membered nitrogen-containing heterocycle, represents a privileged structure in medicinal chemistry. Among its derivatives, substituted azetidin-3-ols are emerging as a promising class of compounds with a wide spectrum of biological activities. Their unique three-dimensional structure and the presence of a hydroxyl group at the C-3 position offer opportunities for diverse chemical modifications, leading to compounds with potent anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of substituted azetidin-3-ols, with a focus on quantitative data and detailed experimental protocols.

Synthesis of the Azetidin-3-ol (B1332694) Core

The construction of the strained four-membered azetidine ring is a key challenge in the synthesis of these compounds. Several synthetic strategies have been developed to access the azetidin-3-ol core, often involving intramolecular cyclization reactions. A common approach involves the reaction of an epihalohydrin with a primary amine, followed by base-mediated cyclization of the resulting amino alcohol.

Another versatile method is the intramolecular Mitsunobu reaction of N-protected 3-amino-1,2-propanediols. This reaction allows for good stereochemical control at the C-2 and C-3 positions of the azetidine ring. Furthermore, gold-catalyzed intramolecular hydroamination of N-propargyl-β-amino alcohols has been reported as an efficient route to substituted azetidin-3-ols.

The choice of the substituent on the azetidine nitrogen (N-1) and at other positions of the ring is crucial for modulating the biological activity of the final compound. A variety of aryl, benzyl, and other heterocyclic moieties have been introduced to explore the structure-activity relationships.

Anticancer Activity of Substituted Azetidin-3-ol Derivatives

Substituted azetidin-3-ols and their close analogs, azetidin-2-ones, have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the disruption of cellular processes essential for cancer cell proliferation and survival, such as tubulin polymerization and cell signaling pathways.

Quantitative Anticancer Data

While specific quantitative data for a wide range of substituted azetidin-3-ols is still emerging, studies on structurally related azetidin-2-ones provide valuable insights into their potential potency. The following table summarizes the in vitro anticancer activity of selected substituted azetidine derivatives.

| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| AZ-1 | 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.075 | [1] |

| AZ-2 | 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.095 | [1] |

| AZ-3 | 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | Hs578T (Breast) | 0.033 | [1] |

| AZ-4 | cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-one | SiHa (Cervical) | 0.1 | [2] |

| AZ-5 | cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-one | B16F10 (Melanoma) | 1.2 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[3][4][5][6]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted azetidin-3-ol compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the azetidin-3-ol compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.

Signaling Pathways in Cancer

Substituted azetidine derivatives have been shown to interfere with key signaling pathways implicated in cancer progression. One of the primary mechanisms of action for some azetidinone analogs is the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][7][8][9] Additionally, certain azetidine-based compounds have been found to irreversibly inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in tumor cell proliferation, survival, and invasion.[10]

Anticancer mechanisms of substituted azetidin-3-ol derivatives.

Antimicrobial Activity of Substituted Azetidin-3-ol Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted azetidin-3-ols have shown promise in this area, exhibiting activity against a range of bacteria and fungi. The antimicrobial efficacy is highly dependent on the nature and position of the substituents on the azetidine ring.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected substituted azetidinone derivatives against various microbial strains, providing an indication of the potential of the azetidine scaffold.

| Compound ID | Substituents | Microorganism | MIC (µg/mL) | Reference |

| AZ-6 | Ferrocenyl-substituted pyrazole (B372694) anhydride | Staphylococcus aureus | 85-95 | [11][12] |

| AZ-7 | Ferrocenyl-substituted pyrazole anhydride | Klebsiella pneumoniae | 85-95 | [11][12] |

| AZ-8 | (Ferrocenylmethyl) triphenylphosphonium iodide | Bacillus subtilis | 4 | [13] |

| AZ-9 | (Ferrocenylmethyl) triphenylphosphonium iodide | Shigella dysenteriae | 4 | [13] |

| AZ-10 | N/C-4 substituted azetidin-2-one | Bacillus anthracis | Potent activity reported | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15][16][17]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Substituted azetidin-3-ol compounds

-

Sterile 96-well microplates

-

Microplate reader (optional)

-

Inoculum suspension standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the azetidin-3-ol compounds in the broth medium directly in the wells of a 96-well microplate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the microplates at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.

Enzyme Inhibitory Activity

The unique structural features of substituted azetidin-3-ols make them attractive candidates for the design of enzyme inhibitors. The hydroxyl group can participate in hydrogen bonding interactions within the active site of an enzyme, while the substituents on the nitrogen and other ring positions can be tailored to achieve specificity and potency.

Quantitative Enzyme Inhibition Data

While extensive data on azetidin-3-ols as enzyme inhibitors is still being gathered, related structures have shown inhibitory activity against various enzymes. An N-methylazetidine amide derivative has been reported as a specific inhibitor of β-hexosaminidases at the micromolar level.[18]

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of substituted azetidin-3-ols against a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Substituted azetidin-3-ol compounds

-

Assay buffer

-

Detection reagent (specific to the assay, e.g., colorimetric, fluorometric)

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the azetidin-3-ol compounds in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the enzyme, the test compound at various concentrations, and the assay buffer.

-

Pre-incubation: Incubate the mixture for a short period to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.

-

Detection: Stop the reaction (if necessary) and add the detection reagent to measure the amount of product formed or substrate consumed.

-

Data Analysis: Plot the enzyme activity against the compound concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

General workflow for the synthesis and biological evaluation of substituted azetidin-3-ols.

Conclusion and Future Perspectives

Substituted azetidin-3-ols represent a promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated potential in anticancer, antimicrobial, and enzyme inhibitory activities warrants further investigation. Future research should focus on expanding the chemical diversity of this class of compounds and conducting comprehensive biological evaluations to elucidate their mechanisms of action and identify lead candidates for further development. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of substituted azetidin-3-ols.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. arrow.tudublin.ie [arrow.tudublin.ie]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Screening of Ferrocene Derivative Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 14. Broth microdilution - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3-Methylazetidin-3-ol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-methylazetidin-3-ol (B1365027) hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients. Understanding the solubility of this compound is critical for its effective handling, formulation, and advancement in drug discovery and development pipelines.

Predicted Solubility Profile

Due to the absence of publicly available quantitative solubility data for 3-methylazetidin-3-ol hydrochloride, this guide presents a predicted solubility profile based on the molecule's structural features and the known behavior of similar amine hydrochlorides. The presence of a hydroxyl group and the hydrochloride salt form suggests a degree of polarity that will significantly influence its solubility in various solvents.

It is anticipated that this compound will exhibit favorable solubility in polar protic solvents and limited solubility in nonpolar organic solvents. The hydrochloride salt form generally enhances aqueous solubility compared to the free base.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The ionic nature of the hydrochloride salt and the presence of the hydroxyl group allow for strong hydrogen bonding and ion-dipole interactions with polar protic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents can effectively solvate the cation and anion of the salt, although perhaps less effectively than protic solvents. |

| Acetonitrile (B52724) | Low to Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor and may be less effective at solvating the hydrochloride salt. | |

| Nonpolar | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Hexanes | Very Low to Insoluble | The high polarity of the hydrochloride salt makes it incompatible with the nonpolar nature of these solvents, leading to poor solvation. |

Note: This table provides estimated solubilities. Experimental verification is crucial for accurate quantitative data.

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The following outlines a robust methodology for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetonitrile, Dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a calibrated UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

Experimental Workflow: Equilibrium Solubility Determination

The following diagram illustrates the key steps in determining the equilibrium solubility of the target compound.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately dispense a known volume of each selected solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or on a rotator. A standard temperature of 25 °C (room temperature) is typically used.

-

Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but the optimal time may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectroscopy. A pre-established calibration curve is required for accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically reported in units of mg/mL or mol/L.

-

It is recommended to perform the experiment in triplicate for each solvent to ensure the reliability of the results.

-

Logical Relationships in Solubility Studies

The process of characterizing the solubility of a new chemical entity like this compound follows a logical progression that is fundamental to early-stage drug development.

Caption: Logical Flow from Compound to Preclinical Studies.

This structured approach ensures that a thorough understanding of the compound's solubility is established, which is a critical parameter for its successful development as a therapeutic agent. The experimental data gathered will directly influence decisions regarding formulation strategies, route of administration, and the design of subsequent preclinical and clinical studies.

An In-depth Technical Guide to the Discovery and Synthesis of 3-Methylazetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylazetidin-3-ol (B1365027) is a crucial saturated heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid four-membered ring structure, combined with the tertiary alcohol functionality, provides a unique three-dimensional scaffold that is increasingly incorporated into novel therapeutic agents to enhance properties such as metabolic stability, solubility, and receptor binding affinity. This technical guide provides a comprehensive overview of the discovery and synthetic history of 3-methylazetidin-3-ol, with a focus on its most prevalent synthetic methodologies. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a valuable resource for researchers in the pharmaceutical sciences.

Introduction: The Rise of the Azetidine (B1206935) Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in modern drug design. Initially considered a synthetic curiosity due to its inherent ring strain, the azetidine scaffold is now recognized for its ability to impart favorable physicochemical properties to drug candidates. The incorporation of 3-substituted azetidines, such as 3-methylazetidin-3-ol, allows for precise vectoral exploration of chemical space, leading to improved potency and selectivity. The foundational work on azetidine chemistry began in the mid-20th century, with the isolation of the first natural azetidine derivative, L-azetidine-2-carboxylic acid, in 1955, which highlighted the biological relevance of this ring system[1].

Discovery and Synthetic Evolution

While a singular "discovery" paper for 3-methylazetidin-3-ol is not readily identifiable in early literature, its synthesis is a logical extension of the development of methods for preparing 3-substituted azetidin-3-ols. The rise of this specific compound is closely tied to the increasing demand for small, functionalized building blocks in drug discovery programs. Early methods for the synthesis of the azetidine core often involved intramolecular cyclization of 1,3-amino alcohols or the ring expansion of aziridines.

The most robust and widely adopted synthetic strategy for 3-methylazetidin-3-ol involves the nucleophilic addition of a methyl group to a protected azetidin-3-one (B1332698) precursor. This approach offers high yields and good control over the introduction of the desired substituents.

Key Synthetic Pathway: Grignard Addition to N-Boc-azetidin-3-one

The primary route for the synthesis of 3-methylazetidin-3-ol is a two-step process commencing with the readily available N-Boc-azetidin-3-one. The first step involves a Grignard reaction with a methylmagnesium halide to form the protected tertiary alcohol, followed by the deprotection of the Boc group to yield the final product, often as a hydrochloride salt for improved stability and handling.

Synthesis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

The nucleophilic addition of methylmagnesium bromide to N-Boc-azetidin-3-one is a highly efficient method for the formation of the C-C bond and the tertiary alcohol in a single step.[2]

Experimental Protocol:

-

A solution of N-Boc-azetidin-3-one (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C using an ice bath.

-

A solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents) in a suitable solvent (e.g., diethyl ether or THF) is added dropwise to the stirred solution of N-Boc-azetidin-3-one.

-

The reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 12 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate (B1210297).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate.

Deprotection of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group, which is typically achieved under acidic conditions to yield 3-methylazetidin-3-ol hydrochloride.

Experimental Protocol:

-

tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate (1.0 equivalent) is dissolved in a suitable solvent such as ethyl acetate or dichloromethane.[3]

-

The solution is cooled to 0 °C.

-

A solution of hydrochloric acid in a non-protic solvent (e.g., 4M HCl in 1,4-dioxane (B91453) or ethyl acetate) is added dropwise.[3]

-

The reaction mixture is stirred at room temperature for 1 to 4 hours, with the progress monitored by TLC.

-

Upon complete deprotection, the resulting precipitate is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield this compound as a white solid.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

| Parameter | Value | Reference |

| Starting Material | N-Boc-azetidin-3-one | [2] |

| Reagent | Methylmagnesium bromide | [2] |

| Solvent | Tetrahydrofuran (THF) | [2] |

| Temperature | 0 °C to room temperature | [2] |

| Reaction Time | 2-12 hours | |

| Yield | 78-99% | [2] |

| Purification | Flash column chromatography | [2] |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate | [3] |

| Reagent | 4M HCl in 1,4-dioxane or ethyl acetate | [3] |

| Solvent | Ethyl acetate or Dichloromethane | [3] |

| Temperature | 0 °C to room temperature | [3] |

| Reaction Time | 1-4 hours | [3] |

| Yield | Typically high (>90%) | |

| Purification | Filtration and washing | [3] |

Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound.

References

Spectroscopic and Structural Elucidation of 3-Methylazetidin-3-ol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-methylazetidin-3-ol (B1365027) hydrochloride (CAS No: 124668-46-8), a key intermediate in the synthesis of various active pharmaceutical ingredients. Due to the limited availability of published, experimentally-derived spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous structures, alongside generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: 3-methylazetidin-3-ol;hydrochloride

-

Molecular Formula: C₄H₁₀ClNO

-

Molecular Weight: 123.58 g/mol [1]

-

Appearance: White to off-white solid

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 3-methylazetidin-3-ol hydrochloride. These values are derived from computational predictions and analysis of structurally similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |

| ¹H | ~1.5 | Singlet | -CH₃ |

| ¹H | ~3.8-4.2 | Multiplet | -CH₂- (azetidine ring) |

| ¹H | ~5.0-6.0 | Broad Singlet | -OH |

| ¹H | ~9.0-10.0 | Broad Singlet | -NH₂⁺- |

| ¹³C | ~25-30 | Quartet | -CH₃ |

| ¹³C | ~60-65 | Singlet | C-OH (quaternary) |

| ¹³C | ~65-70 | Triplet | -CH₂- (azetidine ring) |

Note: Predicted chemical shifts are highly dependent on the solvent used (e.g., D₂O, DMSO-d₆) and the concentration. The broadness of the -OH and -NH₂⁺ signals is due to chemical exchange and quadrupole broadening, respectively.

Table 2: Infrared (IR) Spectroscopy Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Strong, Broad | O-H stretch (alcohol) |

| 2800-3200 | Strong, Broad | N-H stretch (ammonium salt) |

| 2950-3000 | Medium | C-H stretch (aliphatic) |

| 1450-1600 | Medium-Strong | N-H bend (ammonium salt) |

| 1000-1200 | Strong | C-O stretch (tertiary alcohol) |

| 1100-1300 | Medium | C-N stretch |

Table 3: Mass Spectrometry (MS) Data

| Technique | Predicted m/z | Assignment |

| ESI-MS | 88.0757 | [M+H]⁺ (protonated free base) |

| ESI-MS | 70.0651 | [M+H - H₂O]⁺ (loss of water) |

Note: The mass spectrum of the hydrochloride salt will typically show the molecular ion of the free base after in-source fragmentation or by analyzing the free base directly. The values presented are for the protonated free base of 3-methylazetidin-3-ol.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of D₂O or DMSO-d₆). The choice of solvent is critical as it can affect chemical shifts.

-

¹H NMR Acquisition:

-

Spectrometer: 300-500 MHz

-

Pulse Program: Standard single-pulse (zg30 or similar)

-

Number of Scans: 16-64 (to achieve adequate signal-to-noise)

-

Relaxation Delay: 1-5 seconds

-

Spectral Width: 0-12 ppm

-

-

¹³C NMR Acquisition:

-

Spectrometer: 75-125 MHz

-

Pulse Program: Proton-decoupled (e.g., zgpg30)

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-150 ppm

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (0.1-1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

-

Data Acquisition:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-5 kV.

-

Nebulizer Gas: Nitrogen.

-

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the data in structural elucidation.

Caption: Workflow for spectroscopic analysis of 3-methylazetidin-3-ol HCl.

Caption: Logical flow of data interpretation for structural elucidation.

References

commercial availability and suppliers of 3-methylazetidin-3-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methylazetidin-3-ol (B1365027) hydrochloride (CAS No. 124668-46-8), a key building block in medicinal chemistry. The document details its commercial availability, physicochemical properties, and its significance in the development of novel therapeutics.

Commercial Availability and Suppliers

3-Methylazetidin-3-ol hydrochloride is readily available from a variety of commercial suppliers specializing in research chemicals and pharmaceutical intermediates. Its accessibility makes it a viable starting material for drug discovery and development programs. Leading suppliers offering this compound include, but are not limited to, MedChemExpress, ChemicalBook, ChemBK, Acros Pharmatech, and PharmaBlock Sciences.[1][2][3][4] These vendors typically offer the compound in various quantities, from grams to kilograms, with purities generally reported to be 97% or higher.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis. The following tables summarize the available quantitative data for this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 124668-46-8 | [1][2][5] |

| Molecular Formula | C4H10ClNO | [5] |

| Molecular Weight | 123.58 g/mol | [5] |

| Appearance | White to off-white solid | MedChemExpress CoA |

| Purity (by NMR) | ≥97.0% | MedChemExpress CoA |

| Water Content (Karl Fischer) | 0.16% | MedChemExpress CoA |

| Storage Conditions | Room temperature, dry and cool | Sigma-Aldrich |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Source |

| ¹H NMR | Consistent with structure | MedChemExpress CoA |

| Mass Spectrometry | Consistent with structure | MedChemExpress CoA |

Note: Detailed spectral data such as specific chemical shifts (ppm) for ¹H NMR and m/z values for mass spectrometry are often provided by the supplier upon request or in the certificate of analysis for a specific batch.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

Table 3: Hazard Identification

| Hazard Statement | GHS Classification |

| Harmful if swallowed | Acute toxicity, oral (Category 4) |

| Causes skin irritation | Skin corrosion/irritation (Category 2) |

| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |

| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |

Source: MedChemExpress Safety Data Sheet

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when working with this compound. All manipulations should be performed in a well-ventilated fume hood.

Role in Drug Discovery and Medicinal Chemistry

The azetidine (B1206935) scaffold is a privileged structure in medicinal chemistry due to its ability to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The strained four-membered ring can act as a rigid linker, influencing the conformation of a molecule and its binding to biological targets.

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its utility lies in its role as a versatile synthetic intermediate. The hydroxyl and secondary amine functionalities provide convenient handles for further chemical modifications, allowing for the construction of diverse molecular libraries for screening against various therapeutic targets.

The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.

Experimental Protocols

The following diagram illustrates a generalized synthetic pathway to substituted azetidin-3-ols, which could be adapted for the synthesis of 3-methylazetidin-3-ol.

It is important to note that the specific reaction conditions, including reagents, solvents, temperatures, and purification methods, would require optimization for the successful synthesis of this compound. Researchers are advised to consult relevant patents and synthetic organic chemistry literature for detailed procedures on the synthesis of analogous azetidine derivatives.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical manipulations should be carried out by qualified individuals in a properly equipped laboratory, with adherence to all applicable safety regulations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. US8207355B2 - Method for preparing azetidine derivatives - Google Patents [patents.google.com]

- 3. This compound | 124668-46-8 [chemicalbook.com]

- 4. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Synthetic Routes to 3-Methylazetidin-3-ol Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-methylazetidin-3-ol (B1365027) hydrochloride, a valuable building block in medicinal chemistry. The described methods are based on established synthetic strategies for azetidine (B1206935) ring formation, offering a comprehensive guide for laboratory-scale preparation.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery due to their unique conformational properties and ability to serve as bioisosteres for other cyclic and acyclic functionalities. Specifically, 3-substituted azetidin-3-ols are important intermediates in the synthesis of various biologically active compounds. This document outlines a reliable synthetic pathway to 3-methylazetidin-3-ol hydrochloride, focusing on a three-step sequence involving the formation of an N-protected intermediate, followed by deprotection and salt formation.

Overview of the Synthetic Strategy

The most common and adaptable synthetic route to this compound involves the following key transformations:

-

Synthesis of N-Benzyl-3-methylazetidin-3-ol: This step involves the reaction of benzylamine (B48309) with a suitable C3 electrophile, such as 2-(chloromethyl)-2-methyloxirane (B1581098). The reaction proceeds via an initial nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the N-protected azetidine ring.

-

Deprotection via Hydrogenolysis: The N-benzyl protecting group is cleaved using catalytic hydrogenation to yield the free secondary amine, 3-methylazetidin-3-ol.

-

Hydrochloride Salt Formation: The final step involves the treatment of the free base with hydrochloric acid to afford the stable and readily handleable this compound salt.

This strategy offers a robust and scalable approach to the target molecule, utilizing readily available starting materials and well-established chemical transformations.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic route. Please note that specific yields can vary based on reaction scale and optimization.

| Step | Reaction | Starting Materials | Product | Typical Yield (%) | Purity (%) |

| 1 | N-Alkylation and Intramolecular Cyclization | Benzylamine, 2-(chloromethyl)-2-methyloxirane | 1-Benzyl-3-methylazetidin-3-ol (B13040086) | 60-75 | >95 |

| 2 | N-Debenzylation (Hydrogenolysis) | 1-Benzyl-3-methylazetidin-3-ol, H₂, Pd/C | 3-Methylazetidin-3-ol | 85-95 | >98 |

| 3 | Hydrochloride Salt Formation | 3-Methylazetidin-3-ol, HCl | This compound | >95 | >99 |

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Protocol 1: Synthesis of 1-Benzyl-3-methylazetidin-3-ol

This protocol describes the formation of the N-protected azetidine intermediate.

Materials:

-

Benzylamine

-

2-(Chloromethyl)-2-methyloxirane

-

Sodium carbonate

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of benzylamine (1.0 eq) in methanol, add 2-(chloromethyl)-2-methyloxirane (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Add sodium carbonate (2.0 eq) to the mixture and heat to reflux for 12 hours.

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-benzyl-3-methylazetidin-3-ol as a pure compound.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of 3-Methylazetidin-3-ol (N-Debenzylation)

This protocol details the removal of the benzyl (B1604629) protecting group.

Materials:

-

1-Benzyl-3-methylazetidin-3-ol

-

Methanol or Ethanol (B145695)

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve 1-benzyl-3-methylazetidin-3-ol (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.

-

Carefully add the palladium on carbon catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield 3-methylazetidin-3-ol as the free base. This product is often used directly in the next step without further purification.

Protocol 3: Synthesis of this compound

This protocol describes the formation of the final hydrochloride salt.

Materials:

-

3-Methylazetidin-3-ol

-

Diethyl ether or Dichloromethane

-

Hydrochloric acid (e.g., 2 M solution in diethyl ether, or concentrated aqueous HCl)

-

n-Hexane or Pentane (B18724)

Procedure:

-

Dissolve the crude 3-methylazetidin-3-ol from the previous step in a minimal amount of a suitable solvent such as diethyl ether or dichloromethane.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of hydrochloric acid (1.0-1.1 eq) with stirring.

-

A precipitate should form upon addition of the acid. Continue stirring for 30 minutes at 0 °C.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a cold, non-polar solvent such as n-hexane or pentane to remove any non-polar impurities.

-

Dry the product under vacuum to obtain this compound as a white to off-white solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, melting point, and elemental analysis to confirm its identity, purity, and salt stoichiometry.

Visualizations

Synthetic Pathway Diagram

The following diagram illustrates the overall synthetic route to this compound.

Caption: Overall synthetic pathway to this compound.

Experimental Workflow Diagram

This diagram outlines the general laboratory workflow for the synthesis.

Caption: General laboratory workflow for the synthesis.

Detailed Experimental Protocol for the Synthesis of 3-Methylazetidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 3-methylazetidin-3-ol (B1365027) hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in three main stages: synthesis of the N-protected intermediate N-benzyl-3-methylazetidin-3-ol, deprotection to yield 3-methylazetidin-3-ol, and subsequent formation of the hydrochloride salt.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of the final product and intermediates, along with typical reaction yields based on literature precedents for analogous reactions.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Typical Yield (%) | Purity (%) |

| N-Benzyl-3-methylazetidin-3-ol | C₁₁H₁₅NO | 177.24 | Oil or low-melting solid | 60-70 | >95 |

| 3-Methylazetidin-3-ol | C₄H₉NO | 87.12 | Oil | 85-95 | >97 |

| 3-Methylazetidin-3-ol Hydrochloride | C₄H₁₀ClNO | 123.58 | White to off-white solid[1] | >95 (salt formation) | ≥97.0[1] |

Experimental Protocols

This synthesis is based on established methods for the preparation of azetidin-3-ol (B1332694) derivatives, involving the reaction of an amine with a substituted epoxide, followed by cyclization, deprotection, and salt formation.

Part 1: Synthesis of N-Benzyl-3-methylazetidin-3-ol

This initial step involves the reaction of benzylamine (B48309) with 2-(chloromethyl)-2-methyloxirane (B1581098) to form an amino alcohol intermediate, which then undergoes intramolecular cyclization to yield the N-benzyl protected azetidine.

Materials:

-

Benzylamine

-

2-(Chloromethyl)-2-methyloxirane

-

Water

-

Acetonitrile (CH₃CN)

-

Sodium carbonate (Na₂CO₃)

-

Sodium chloride (NaCl)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve benzylamine (1.0 equivalent) in water.

-

Slowly add 2-(chloromethyl)-2-methyloxirane (1.0 equivalent) to the cooled solution.

-

Stir the reaction mixture at 0-5 °C for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, isolate the crude amino alcohol intermediate by filtration and wash with cold water.

-

Dry the crude product under vacuum.

-

To a new flask, add the dried intermediate, acetonitrile, and sodium carbonate (1.5 equivalents).

-

Heat the mixture to reflux (approximately 80-90 °C) and stir for 16-24 hours. Monitor the cyclization by TLC.

-

After the reaction is complete, cool the mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-3-methylazetidin-3-ol.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Part 2: Synthesis of 3-Methylazetidin-3-ol (Deprotection)

The N-benzyl protecting group is removed via catalytic hydrogenation to yield the free base, 3-methylazetidin-3-ol.

Materials:

-

N-Benzyl-3-methylazetidin-3-ol

-

Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve N-benzyl-3-methylazetidin-3-ol (1.0 equivalent) in methanol or ethanol in a hydrogenation vessel.

-

Carefully add 10% palladium on carbon (5-10 mol%) to the solution.

-

Pressurize the vessel with hydrogen gas (typically 40-50 psi).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the alcohol solvent.

-

Concentrate the filtrate under reduced pressure to obtain 3-methylazetidin-3-ol as an oil. Due to its volatility and potential for degradation, it is often used directly in the next step without extensive purification.

Part 3: Synthesis of this compound (Salt Formation)

The final step involves the formation of the stable hydrochloride salt from the free base.

Materials:

-

3-Methylazetidin-3-ol

-